N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Description
N~4~-[1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a triazole ring, a pyrazole ring, and a sulfonamide group
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-ethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N6O2S/c1-2-21-7-10(6-18-21)25(23,24)20-14-17-9-22(19-14)8-11-12(15)4-3-5-13(11)16/h3-7,9H,2,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULBUICJUFRIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and the triazole intermediate.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the triazole intermediate with an appropriate hydrazine derivative.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~4~-[1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its structural similarity to known antimicrobial compounds.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N4-[1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-[1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide shares structural similarities with other triazole and pyrazole derivatives, such as fluconazole and voriconazole, which are known for their antifungal properties.
Dichlorobenzyl Alcohol: Another compound with a dichlorobenzyl group, known for its antiseptic properties.
Uniqueness
Structural Complexity: The combination of triazole, pyrazole, and sulfonamide groups in a single molecule makes it unique and potentially multifunctional.
Its structural features make it a candidate for diverse applications in medicinal and industrial chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
